1,2-Diaminocyclohexane-1-carboxylic acid
Description
Properties
CAS No. |
155856-84-1 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.201 |
IUPAC Name |
1,2-diaminocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c8-5-3-1-2-4-7(5,9)6(10)11/h5H,1-4,8-9H2,(H,10,11) |
InChI Key |
HMGVBIPNROOJJR-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)N)(C(=O)O)N |
Synonyms |
Cyclohexanecarboxylic acid, 1,2-diamino- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs of this compound
Functional Group Analysis
- This compound: Combines two amino groups and a carboxylic acid. This trifunctional structure enables diverse interactions, such as simultaneous metal coordination (via amines) and solubility modulation (via the acid group).
- ~274°C for trans-2-amino variant) .
- 1-Amino-2-hydroxycyclohexanecarboxylic acid: Replaces the second amino group with a hydroxyl (-OH), enhancing hydrogen-bonding capacity but limiting metal-binding utility compared to the diamine .
Physicochemical and Economic Considerations
- Melting Points: The trans-2-amino variant (274–278°C) melts at a lower temperature than the 1-amino analog (>300°C), likely due to stereochemical effects on crystal packing .
- Cost: trans-2-Amino-1-cyclohexanecarboxylic acid is priced at JPY 57,500 per gram, suggesting challenging synthesis or purification, whereas 1-amino-1-cyclohexanecarboxylic acid costs JPY 13,800 per 25g .
- Solubility: The carboxylic acid group in this compound would improve water solubility compared to non-acid analogs like 1,2-diaminocyclohexane.
Catalytic and Pharmaceutical Utility
- Metal Chelation: The dual amino and carboxylic acid groups in this compound make it a candidate for designing transition-metal catalysts, analogous to (1S,2S)-1,2-diaminocyclohexane’s use in asymmetric hydrogenation .
Preparation Methods
Diastereomeric Salt Formation
The resolution of racemic trans-1,2-diaminocyclohexane (1 ) using L-tartaric acid is a critical first step. A saturated aqueous solution of (±)-1 is treated with L-tartaric acid at 90–120°C, forming diastereomeric salts. Recrystallization in methanol/water mixtures selectively isolates the (1R,2R)-1,2-diaminocyclohexane L-tartrate salt (2 ) with >99% enantiomeric excess (ee).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | H₂O |
| Temperature | 90–120°C |
| Molar Ratio (1:L-tartaric acid) | 1:1 |
| Yield | 70–85% |
Carboxylation via Strecker Synthesis
The resolved (1R,2R)-diamine undergoes carboxylation using potassium cyanide and ammonium carbonate under acidic conditions. This one-pot Strecker reaction introduces the carboxylic acid group at the C1 position while retaining the stereochemical integrity.
Optimization Insights
-
pH Control : Maintaining pH 3–4 with HCl prevents epimerization.
-
Solvent System : Methanol/water (4:1) enhances solubility of intermediates.
Aziridinium Ion Ring-Opening Strategy
Cyclohexene Oxide Aminolysis
Cyclohexene oxide (3 ) reacts with pyrrolidine in THF at 0°C to form trans-1,2-aminocyclohexanol (4 ). Subsequent treatment with mesyl chloride generates the aziridinium ion (5 ), which reacts with ammonia to yield trans-1,2-diaminocyclohexane (1 ).
Mechanistic Considerations
-
Regioselectivity : Steric hindrance directs nucleophilic attack to the less substituted carbon.
-
Stereochemistry : Anti-periplanar transition state ensures trans-configured product.
Oxidative Carboxylation
The diamine 1 is treated with glyoxylic acid in acetic acid, forming a Schiff base intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the imine and oxidizes the benzylic position to the carboxylic acid.
Data Summary
| Step | Conditions | Yield |
|---|---|---|
| Aziridinium Formation | MsCl, Et₃N, CH₂Cl₂ | 88% |
| Carboxylation | Glyoxylic acid, H₂/Pd/C | 73% |
Hydrogenation of Nitrile Precursors
Cyanocyclohexene Synthesis
1,2-Cyclohexenedicarbonitrile (6 ) is prepared via Diels-Alder reaction between 1,3-butadiene and fumaronitrile. Partial hydrolysis with HCl yields 1-cyano-2-carbamoylcyclohexane (7 ).
Catalytic Hydrogenation
Raney nickel-catalyzed hydrogenation of 7 at 80°C under 50 atm H₂ simultaneously reduces the nitrile and amide groups to amines, yielding this compound.
Critical Parameters
-
Catalyst Loading : 10 wt% Ni ensures complete reduction.
-
Byproduct Mitigation : Excess NH₃ suppresses secondary amine formation.
Purification and Stabilization Techniques
Recrystallization Protocols
Crude product is purified via sequential solvent extractions:
Stabilization Against Degradation
-
pH Control : Storage at pH 6–7 (ammonium acetate buffer) prevents decarboxylation.
-
Temperature : −20°C under N₂ atmosphere extends shelf life to >2 years.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Overall Yield | Purity | Scalability |
|---|---|---|---|
| Tartaric Acid Resolution | 58% | 99% ee | Pilot-scale |
| Aziridinium Route | 64% | 97% | Lab-scale |
| Hydrogenation | 71% | 95% | Industrial |
Key Findings
Q & A
Q. What are the standard synthetic routes for 1,2-diaminocyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclohexane-derived precursors, such as cyclohexene oxide or cyclohexanone, subjected to amination and carboxylation steps. Key variables include pH (optimized between 8–10 for amine stability), temperature (40–60°C to avoid racemization), and catalysts (e.g., palladium for hydrogenation steps). Yield optimization requires monitoring via HPLC or LC-MS to detect byproducts like trans-isomers or over-oxidized derivatives .
Q. How can researchers characterize the stereochemical configuration of this compound derivatives?
Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric detection to resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination, while - and -NMR can distinguish diastereomers via coupling constants (e.g., for cis vs. trans isomers) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Due to its amino and carboxylic acid functional groups, use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Store under nitrogen at 2–8°C to prevent degradation. Emergency procedures should address skin/eye irritation (rinse with water for 15 minutes) and respiratory exposure (use respirators if aerosolized) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Contradictions often arise from impurities (e.g., residual solvents or isomers) or assay variability. Implement orthogonal purity assessments (e.g., NMR, elemental analysis) and validate bioassays using standardized cell lines (e.g., HEK293 for receptor studies). Reproducibility requires strict adherence to synthetic protocols and disclosure of batch-specific data .
Q. What computational methods are effective for modeling the chelation behavior of this compound with metal ions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict binding affinities for metals like Cu or Zn. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) reveal conformational stability and coordination geometries. Validate predictions with experimental techniques like ITC (isothermal titration calorimetry) or EXAFS .
Q. How does the stability of this compound vary under different pH and temperature conditions?
Conduct accelerated stability studies using HPLC-UV:
- pH stability : Buffer solutions (pH 2–12) at 25°C for 48 hours. Degradation peaks indicate hydrolysis or racemization.
- Thermal stability : Thermogravimetric analysis (TGA) up to 200°C identifies decomposition thresholds.
| Condition | Degradation Pathway | Evidence Source |
|---|---|---|
| pH < 3 | Carboxylic acid protonation | |
| pH > 10 | Amine deprotonation | |
| T > 100°C | Cyclohexane ring cleavage |
Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?
- Catalytic asymmetric synthesis : Use chiral auxiliaries like (R)-BINAP with Rh catalysts for hydrogenation.
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral counterions (e.g., L-tartaric acid) .
Methodological Best Practices
- Data validation : Cross-reference spectroscopic data with databases (e.g., PubChem, NIST) to confirm compound identity .
- Contradiction analysis : Apply Bradford-Hill criteria to assess causality in bioactivity studies .
- Thermodynamic profiling : Combine DSC (differential scanning calorimetry) and solubility studies to predict formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
